Piridinilopirimidinas
Pyridinylpyrimidines are a class of heterocyclic compounds characterized by the presence of both pyridine and pyrimidine rings fused together. These molecules exhibit diverse biological activities, making them attractive candidates for various pharmaceutical applications. Structurally, they often feature nitrogen atoms that can participate in hydrogen bonding and formative interactions, contributing to their potential as effective drug leads.
Pyridinylpyrimidines have shown promising therapeutic effects in the treatment of several diseases such as diabetes, cancer, and neurological disorders due to their ability to modulate specific biological pathways. The unique structural features allow for fine-tuning of pharmacological properties, including selectivity, potency, and stability. Additionally, these compounds can be readily modified through chemical derivatization strategies to optimize their physicochemical properties and enhance their therapeutic potential.
In summary, pyridinylpyrimidines represent a valuable scaffold for the development of novel therapeutics due to their structural complexity and broad spectrum of biological activities.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
![]() |
5-Bromo-2-(pyridin-3-YL)pyrimidine | 1240594-99-3 | C9H6BrN3 |
![]() |
N-(2,3-dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine | 1997359-63-3 | C22H18N4 |
![]() |
5-Chloro-6-pyridin-3-yl-pyrimidin-4-ol | 1443292-22-5 | C9H6ClN3O |
![]() |
N-ISOPROPYL-2-(2-PYRIDINYL)-6-(TRIFLUOROMETHYL)-4-PYRIMIDINAMINE | 338418-21-6 | C13H13F3N4 |
![]() |
6-(Chloromethyl)-2-(4-pyridinyl)-4(3H)-pyrimidinone | 1239787-99-5 | C10H8ClN3O |
![]() |
Bms-919373 | 1272353-82-8 | C25H20N6O2S |
![]() |
6-ethyl-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one | 1049874-27-2 | C11H11N3O |
![]() |
5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol | 1239786-71-0 | C10H8ClN3O |
![]() |
4-Chloro-6-(pyridin-3-yl)pyrimidine | 954232-31-6 | C9H6ClN3 |
![]() |
3-{4-Chloro-5H,6H,7H-cyclopentadpyrimidin-2-yl}pyridine | 1240528-01-1 | C12H10ClN3 |
Literatura relevante
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Proveedores recomendados
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados